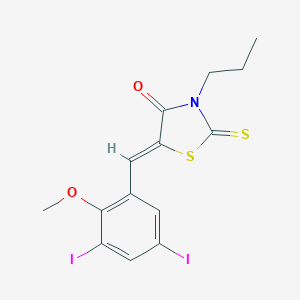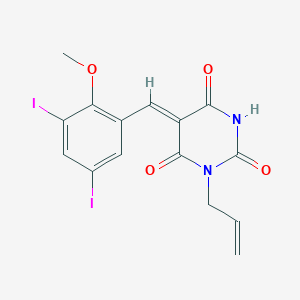![molecular formula C22H21ClN2O3S B301717 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide, also known as C646, is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide works by inhibiting the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). HATs are enzymes that add acetyl groups to histones, which can affect gene expression. PCAF is a HAT that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PCAF, this compound can affect gene expression and cellular processes that are regulated by PCAF.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, this compound has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PCAF, which makes it a useful tool for studying the role of PCAF in cellular processes. This compound is also relatively easy to synthesize, which makes it readily available for research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide. One direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and cellular processes. In addition, future studies could focus on improving the solubility and bioavailability of this compound, which could increase its potential therapeutic applications.
合成法
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminophenol to obtain 2-(4-chlorobenzenesulfonyl)aniline. The second step involves the reaction of 2-(4-chlorobenzenesulfonyl)aniline with 2,5-dimethylphenylacetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to obtain this compound.
科学的研究の応用
2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
特性
分子式 |
C22H21ClN2O3S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16-8-9-17(2)21(14-16)24-22(26)15-25(19-12-10-18(23)11-13-19)29(27,28)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,24,26) |
InChIキー |
YKGLUOBTQNEHQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B301645.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)